N-Benzyl-2-bromoacetamide

概要

説明

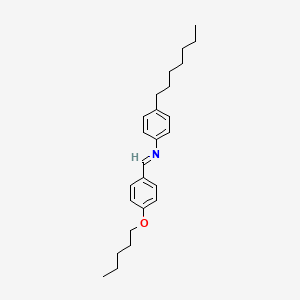

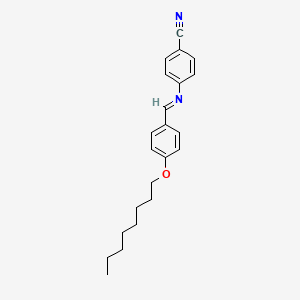

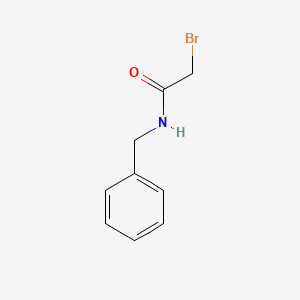

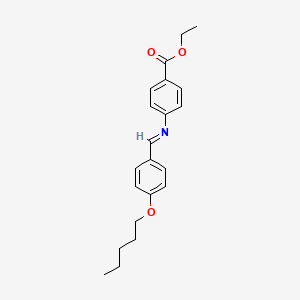

N-Benzyl-2-bromoacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). The N-benzyl substitution refers to a benzyl group (a phenyl group attached to a methylene bridge) being attached to the nitrogen atom of the acetamide group.

Synthesis Analysis

The synthesis of N-Benzyl-2-bromoacetamide and related compounds has been explored in various studies. For instance, the synthesis of N-substituted derivatives of acetamides has been reported, where the process involves the reaction of substituted amines with bromoacetyl bromide in basic media . Another study describes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility of synthetic approaches for creating N-benzyl-2-bromoacetamide derivatives.

Molecular Structure Analysis

The molecular structure of N-Benzyl-2-bromoacetamide derivatives has been investigated using various spectroscopic and computational techniques. For example, the crystal structure of related compounds has been determined, revealing the spatial arrangement of atoms and the conformation of the acetamide moiety . Computational studies, including HOMO and LUMO analysis, have been used to understand the electronic properties and charge transfer within the molecule . These analyses provide insights into the molecular structure and potential reactivity of N-Benzyl-2-bromoacetamide.

Chemical Reactions Analysis

N-Benzyl-2-bromoacetamide can undergo various chemical reactions due to the presence of reactive functional groups. The bromoacetamide moiety can participate in electrophilic addition reactions, as seen in the synthesis of dibromoacetamide derivatives . Additionally, the acetamino group can be involved in cyclization reactions to form heterocyclic compounds . These reactions are crucial for the functionalization and diversification of the N-Benzyl-2-bromoacetamide scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2-bromoacetamide derivatives are influenced by their molecular structure. The presence of bromine atoms and the acetamide group can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides information on the intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability . The antimicrobial properties of some derivatives have also been reported, indicating the potential biological activity of these compounds .

科学的研究の応用

Synthesis and Bioactivity Studies

N-Benzyl-2-bromoacetamide and its derivatives have been extensively studied for their synthetic utility and biological activities. A notable application includes the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which were evaluated for their enzymatic inhibition properties against enzymes like acetylcholinesterase, showcasing their potential in the development of therapeutic agents (Siddiqui et al., 2013).

Hofmann Rearrangement Applications

The Hofmann rearrangement, facilitated by N-Bromoacetamide, offers an efficient pathway for converting carboxamides to amines, highlighting its synthetic importance. This method has been applied to produce methyl and benzyl carbamates from aromatic and aliphatic amides in high yields, demonstrating the compound's role in facilitating versatile chemical transformations (Jevtić et al., 2016).

Comparative Imaging Studies

In the field of imaging, N-Benzyl-2-bromoacetamide derivatives have been utilized for the synthesis of labeling compounds for comparative imaging studies involving PET and SPECT. This underscores the compound's utility in developing diagnostic tools and its contribution to advancing medical imaging techniques (Li et al., 2003).

Development of Bioactive Molecules

Research also includes the development of highly functionalized benzofuran-2-carboxamides via Ugi four-component reaction and microwave-assisted reactions, where N-Benzyl-2-bromoacetamide derivatives serve as key intermediates. This highlights their role in creating compounds with potential bioactivity, further contributing to medicinal chemistry and drug development efforts (Han et al., 2014).

Enzymatic and Antibacterial Activities

Furthermore, derivatives of N-Benzyl-2-bromoacetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies demonstrate the compound's applicability in discovering new antimicrobial agents and understanding their mechanisms of action (Rehman et al., 2016).

Safety and Hazards

作用機序

In terms of pharmacokinetics, the properties of N-Benzyl-2-bromoacetamide would depend on its specific chemical structure and the way it interacts with the body’s biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in a laboratory setting .

The action environment of N-Benzyl-2-bromoacetamide, like other chemicals, would be influenced by factors such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the compound and its ability to interact with its targets .

特性

IUPAC Name |

N-benzyl-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCURSCBIMAPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183654 | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoacetamide | |

CAS RN |

2945-03-1 | |

| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does N-Benzyl-2-bromoacetamide play in the synthesis of 2-naphthol-pyrazole conjugates?

A1: N-Benzyl-2-bromoacetamide is used as an alkylating agent to introduce a specific substituent onto the 2-naphthol-pyrazole scaffold. The reaction likely proceeds via an O-alkylation, where the hydroxyl group of the 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]naphthalen-2-ol reacts with N-Benzyl-2-bromoacetamide, resulting in the displacement of the bromide and formation of an ether linkage. [] This modification with N-Benzyl-2-bromoacetamide is crucial for generating structural diversity in the synthesized conjugates. []

Q2: Is there any information about the reactivity of the resulting conjugate containing the N-benzyl-2-bromoacetamide moiety in the subsequent aminomethylation reactions?

A2: Unfortunately, the abstract does not provide specific details about how the conjugate containing the N-benzyl-2-bromoacetamide moiety behaves during the aminomethylation. The focus of the study is the general reactivity of various 2-naphthol-pyrazole conjugates in this reaction, highlighting that aminomethylation consistently occurs at the C-4 position of the pyrazole ring, regardless of the substituent introduced through O-alkylation. [] Further research would be needed to elucidate any specific influence of the N-benzyl-2-bromoacetamide moiety on this reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)